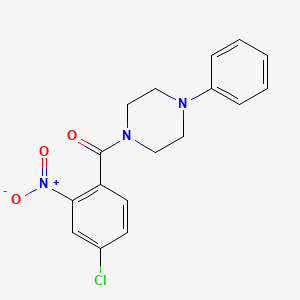
1-(4-chloro-2-nitrobenzoyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-2-nitrobenzoyl)-4-phenylpiperazine (CNPP) is a chemical compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. CNPP is a piperazine derivative that is known to act as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and other physiological processes, and it has been implicated in the pathophysiology of several psychiatric disorders.
Mécanisme D'action
The mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-4-phenylpiperazine involves its selective binding to the 5-HT1A receptor, which blocks the activity of this receptor. This leads to a decrease in the activity of the serotonergic system, which is involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the serotonergic system. By blocking the activity of the 5-HT1A receptor, this compound can lead to alterations in mood, anxiety, and stress responses. It has also been shown to affect other physiological processes, such as cardiovascular function and gastrointestinal motility.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-chloro-2-nitrobenzoyl)-4-phenylpiperazine in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other serotonin receptors or neurotransmitter systems. However, one limitation of this compound is its relatively low potency, which may require higher concentrations or longer exposure times to achieve the desired effects.
Orientations Futures
There are several potential future directions for research involving 1-(4-chloro-2-nitrobenzoyl)-4-phenylpiperazine. One area of interest is the development of more potent and selective 5-HT1A receptor antagonists that can be used as research tools or potential therapeutic agents. Another area of interest is the use of this compound or other 5-HT1A receptor antagonists in combination with other drugs or therapies to enhance their effectiveness in treating psychiatric disorders. Finally, there is ongoing research into the role of the serotonergic system in a wide range of physiological processes, and this compound may continue to be a valuable tool for studying these processes.
Méthodes De Synthèse
The synthesis of 1-(4-chloro-2-nitrobenzoyl)-4-phenylpiperazine involves several steps, starting with the reaction of 4-chloro-2-nitrobenzoic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to reduction with a reducing agent such as sodium borohydride or lithium aluminum hydride, followed by purification and characterization.
Applications De Recherche Scientifique
1-(4-chloro-2-nitrobenzoyl)-4-phenylpiperazine has been used extensively in scientific research as a tool for studying the function and regulation of the 5-HT1A receptor. This receptor is involved in a wide range of physiological processes, including mood regulation, anxiety, and stress responses. By selectively blocking the activity of this receptor, researchers can study its role in these processes and develop new treatments for psychiatric disorders.
Propriétés
IUPAC Name |
(4-chloro-2-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-13-6-7-15(16(12-13)21(23)24)17(22)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMCJINPNORXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5862375.png)
![ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate](/img/structure/B5862379.png)
![4-[4-(2-furoyl)-1-piperazinyl]aniline](/img/structure/B5862382.png)
![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)

![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5862405.png)



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5862446.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide](/img/structure/B5862449.png)

![methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)